2-Hydroxy-2-methylhexanedioic acid

Description

Structural Context and Significance within Organic Acid Chemistry

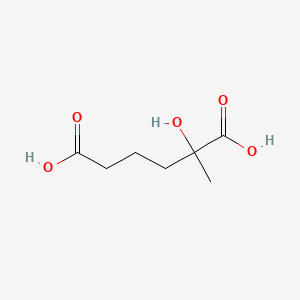

2-Hydroxy-2-methylhexanedioic acid is an organic compound characterized by a six-carbon chain. nih.govlookchem.com Its structure includes two carboxylic acid functional groups (-COOH) and a hydroxyl group (-OH) attached to the second carbon atom, which also has a methyl group (-CH3) substituent. nih.gov This arrangement classifies it as an alpha-hydroxy dicarboxylic acid. The presence of these functional groups dictates its chemical properties, such as its acidity, polarity, and potential for reactivity. ncert.nic.in

The general class of dicarboxylic acids consists of organic compounds that have two carboxyl groups. wikipedia.org They are known for their varied applications, from being precursors to polymers like nylon to their roles in metabolic processes. wikipedia.org The addition of a hydroxyl group, particularly at the alpha position relative to a carboxyl group, introduces new chemical possibilities, including increased water solubility and the potential for different types of chemical reactions, such as esterification and oxidation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H12O5 nih.gov |

| Molecular Weight | 176.17 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 128305-67-9 nih.gov |

| Synonyms | alpha-hydroxy-alpha-methyladipic acid nih.gov |

This table is interactive. Click on the headers to sort the data.

Overview of Research Trajectories for Hydroxylated Dicarboxylic Acids

Research into hydroxylated dicarboxylic acids spans various scientific fields. In biology and biochemistry, these molecules are often studied as intermediates in metabolic pathways. nih.gov For instance, the metabolism of fatty acids can produce dicarboxylic acids, which are then further processed in the body. nih.gov Understanding these pathways is crucial for comprehending certain physiological and pathophysiological states. nih.gov

In the realm of synthetic chemistry, hydroxy acids are valuable building blocks. acs.org Their multiple functional groups allow them to be used in the synthesis of more complex molecules, including polymers and pharmaceuticals. wikipedia.orgnih.gov The hydroxyl and carboxyl groups can be selectively reacted to form esters, amides, and other derivatives, making them versatile starting materials. ncert.nic.inacs.org

Furthermore, hydroxy-carboxylic acid receptors have been identified as a family of G protein-coupled receptors that are activated by intermediates of energy metabolism. nih.gov This discovery has opened up new avenues for research into their potential as therapeutic targets for metabolic disorders. nih.gov

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry specifically into this compound appears to be limited, with much of the available information coming from chemical databases and suppliers rather than from extensive research publications. nih.govlookchem.comchemsrc.com The primary objectives of the limited research that can be inferred are centered on its synthesis and basic characterization.

The synthesis of related hydroxy acids has been explored through various methods, including the use of chiral auxiliaries and catalytic processes to achieve specific stereochemistry. researchgate.netorgsyn.org While a direct synthesis for this compound is not widely published, the general principles of organic synthesis suggest it could be prepared from related starting materials through reactions such as the oxidation of a corresponding diol or the hydroxylation of a methyl-substituted dicarboxylic acid. chegg.comnih.gov

The potential applications of this specific compound are largely theoretical and based on the known uses of similar molecules. These could include its use as a monomer in polymerization, a chelating agent, or as a scaffold in the design of new bioactive molecules. However, without dedicated research, these remain speculative areas of interest. The existence of patents related to its chemical structure suggests some level of industrial or research interest, though the specific applications are not detailed in publicly available literature. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-methyladipic acid |

| 2-methylhexanedioic acid |

| Adipic acid |

| Aspartic acid |

| Cinnamaldehyde |

| Glutamic acid |

| Glycolic acid |

| Lactic acid |

| Phenylpyruvic acid |

| Salicylic acid |

| Succinic acid |

Structure

2D Structure

3D Structure

Properties

CAS No. |

128305-67-9 |

|---|---|

Molecular Formula |

C7H12O5 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-hydroxy-2-methylhexanedioic acid |

InChI |

InChI=1S/C7H12O5/c1-7(12,6(10)11)4-2-3-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

NVJLQZVQKLCNRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways and Metabolic Roles of 2 Hydroxy 2 Methylhexanedioic Acid

Proposed Biosynthetic Routes from Precursor Molecules

The precise biosynthetic pathway of 2-hydroxy-2-methylhexanedioic acid is not extensively detailed in current literature. However, its structure as a dicarboxylic acid suggests it is likely formed through the ω-oxidation of a precursor monocarboxylic acid. nih.govallen.in This process typically involves the hydroxylation of the terminal methyl group of a fatty acid, followed by further oxidation to a carboxylic acid, thus creating a dicarboxylic acid. researchgate.netnih.gov

In plants, the biosynthesis of terpenoid precursors, such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), occurs via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com These precursors can lead to a wide array of compounds. Additionally, phenolic acids in plants are synthesized through the phenylpropanoid and tyrosine-derived pathways. mdpi.com While not directly leading to this compound, these pathways illustrate the complex metabolic networks that could potentially generate diverse organic acids. The presence of a hydroxyl group and a methyl group on the alpha-carbon of hexanedioic acid suggests a more complex formation process, possibly involving intermediates from other metabolic routes.

Involvement in Alpha-Oxidation Pathways

Alpha-oxidation is a crucial metabolic process for the breakdown of certain fatty acids, particularly those with a methyl group at the β-carbon, which obstructs the more common β-oxidation pathway. microbenotes.comwikipedia.org This pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid. wikipedia.org

Comparative Analysis with 2-Hydroxyphytanic Acid Metabolism

The metabolism of this compound can be compared to that of 2-hydroxyphytanic acid, an intermediate in the α-oxidation of phytanic acid. wikipedia.orgnih.gov Phytanic acid, a branched-chain fatty acid, undergoes α-oxidation because its β-methyl group prevents β-oxidation. wikipedia.orgnepjol.info The initial step is its conversion to phytanoyl-CoA, which is then hydroxylated to 2-hydroxyphytanoyl-CoA. wikipedia.orgbyjus.com This intermediate is then cleaved to form pristanal (B217276) and formyl-CoA. wikipedia.org

In certain metabolic disorders, such as Refsum's disease, a deficiency in the enzyme phytanoyl-CoA dioxygenase leads to the accumulation of phytanic acid. wikipedia.org In other peroxisomal disorders, defects in the subsequent steps of α-oxidation can cause an accumulation of 2-hydroxyphytanic acid. nih.gov This highlights the critical role of specific enzymes in the step-wise degradation of these molecules. The degradation of 2-hydroxy fatty acids, like 2-hydroxyphytanic acid, involves their activation to acyl-CoA esters, followed by cleavage. nih.gov

Enzymatic Steps and Intermediates in Alpha-Oxidation

The α-oxidation pathway involves a series of enzymatic reactions that occur primarily in peroxisomes. microbenotes.combiochemden.com The key steps are:

Activation: The fatty acid is activated to its acyl-CoA derivative by an acyl-CoA synthetase, a reaction that requires ATP and Coenzyme A (CoA). microbenotes.comnepjol.info

Hydroxylation: The α-carbon of the acyl-CoA is hydroxylated. In the case of phytanic acid, phytanoyl-CoA dioxygenase catalyzes this step to form 2-hydroxyphytanoyl-CoA. wikipedia.orgbyjus.com For other fatty acids, a similar hydroxylation step would produce a 2-hydroxyacyl-CoA intermediate. microbenotes.com

Cleavage: The 2-hydroxyacyl-CoA is then cleaved by a lyase, such as 2-hydroxyphytanoyl-CoA lyase (HACL1), which is dependent on thiamine (B1217682) pyrophosphate (TPP). nih.govidexlab.comfrontiersin.org This reaction yields an aldehyde that is one carbon shorter and formyl-CoA. wikipedia.orgidexlab.com

Oxidation: The resulting aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase. wikipedia.orgbyjus.com This new, shorter fatty acid can then typically enter the β-oxidation pathway for further degradation. wikipedia.org

| Step | Reaction | Enzyme(s) |

| 1. Activation | Fatty acid + CoA + ATP → Fatty acyl-CoA + AMP + PPi | Acyl-CoA synthetase |

| 2. Hydroxylation | Acyl-CoA + O₂ → 2-Hydroxyacyl-CoA | Phytanoyl-CoA dioxygenase (for phytanic acid) |

| 3. Cleavage | 2-Hydroxyacyl-CoA → (n-1) Aldehyde + Formyl-CoA | 2-Hydroxyphytanoyl-CoA lyase (HACL1) |

| 4. Oxidation | (n-1) Aldehyde + NAD⁺ → (n-1) Carboxylic acid + NADH + H⁺ | Aldehyde dehydrogenase |

Regulation of Alpha-Oxidation Pathway Enzymes

The regulation of α-oxidation is influenced by several factors, including the availability of substrates like fatty acids and oxygen, as well as the activity of the enzymes involved in the pathway. nepjol.infobiochemden.com Hormonal signals can also play a regulatory role. biochemden.com The expression and activity of key enzymes such as phytanoyl-CoA dioxygenase and 2-hydroxyphytanoyl-CoA lyase are critical control points. wikipedia.orgidexlab.com Deficiencies in these enzymes, often due to genetic mutations, lead to metabolic disorders characterized by the accumulation of pathway intermediates. wikipedia.orgbiochemden.com For instance, mutations in the PHYH gene, which codes for phytanoyl-CoA hydroxylase, cause Refsum disease. researchgate.net

Contribution to Omega-Oxidation and Subsequent Beta-Oxidation

Omega-oxidation (ω-oxidation) serves as an alternative fatty acid degradation pathway, particularly when β-oxidation is impaired. nih.gov This pathway occurs in the endoplasmic reticulum and involves the oxidation of the ω-carbon (the carbon atom furthest from the carboxyl group). nih.govallen.in

Terminal Beta-Oxidation of Omega-Oxidized Products

The biosynthesis of this compound is proposed to occur through the omega-oxidation of certain monocarboxylic acids, followed by beta-oxidation. Omega-oxidation is a metabolic pathway that involves the oxidation of the omega (ω) carbon atom of a fatty acid, which is the carbon atom furthest from the carboxyl group. This process converts a monocarboxylic acid into a dicarboxylic acid. nih.govexlibrisgroup.com

This conversion typically takes place in the endoplasmic reticulum and involves a series of enzymatic reactions initiated by a cytochrome P450-dependent monooxygenase. researchgate.netmsc-mu.com The resulting dicarboxylic acid can then be transported to the peroxisomes for further degradation via beta-oxidation. nih.govexlibrisgroup.comnih.gov This peroxisomal beta-oxidation cascade shortens the dicarboxylic acid from both ends, yielding shorter-chain dicarboxylic acids. nih.gov

In the context of this compound, a precursor such as a methyl-branched fatty acid would first undergo omega-oxidation. Subsequent beta-oxidation would proceed until a six-carbon dicarboxylic acid backbone with a methyl group at the C2 position is formed. The introduction of the hydroxyl group at the C2 position likely arises from the action of a specific hydroxylase enzyme, although the precise enzyme responsible for this step in the formation of this compound has not been definitively identified.

| Metabolic Process | Cellular Location | Key Enzymes/Enzyme Classes | Precursors/Intermediates | Products |

| Omega-Oxidation | Endoplasmic Reticulum | Cytochrome P450 monooxygenases, Alcohol dehydrogenase, Aldehyde dehydrogenase | Monocarboxylic acids | Dicarboxylic acids |

| Beta-Oxidation | Peroxisomes | Acyl-CoA oxidase, Bifunctional protein, Thiolase | Long-chain dicarboxylic acids | Shorter-chain dicarboxylic acids, Acetyl-CoA |

Integration within Central Carbon Metabolism and Other Organic Acid Networks

This compound is not an isolated metabolite but is integrated into the broader network of central carbon metabolism, with significant connections to the catabolism of both fatty acids and amino acids, as well as the tricarboxylic acid (TCA) cycle.

The catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, is a significant source of various organic acids. The metabolic breakdown of these amino acids generates intermediates that can feed into other pathways. For instance, the catabolism of isoleucine produces propionyl-CoA, which can be further metabolized. While a direct pathway from BCAA catabolism to this compound has not been fully elucidated, the structural similarity of this compound to intermediates in these pathways suggests a potential link. Specifically, the methyl branch in this compound is a feature shared with metabolites derived from BCAAs. nih.govnih.gov

Similarly, the breakdown of branched-chain fatty acids, such as phytanic acid, involves both alpha- and omega-oxidation, leading to the formation of various dicarboxylic acids. lipidmaps.org 3-Methyladipic acid, a structurally related compound, is a known catabolite of phytanic acid. lipidmaps.org It is plausible that under certain metabolic conditions, further oxidation or modification of such intermediates could lead to the formation of this compound.

The beta-oxidation of dicarboxylic acids in peroxisomes produces shorter-chain dicarboxylic acids and acetyl-CoA. nih.gov Succinic acid, a four-carbon dicarboxylic acid, is a key intermediate of the TCA cycle. It has been proposed that the terminal product of peroxisomal beta-oxidation of some dicarboxylic acids can be succinic acid, which can then enter the TCA cycle. nih.gov

Furthermore, alpha-ketoglutarate, another TCA cycle intermediate, can be a precursor for the synthesis of some hydroxy acids. nih.gov The promiscuous action of certain enzymes can lead to the formation of various hydroxy dicarboxylic acids. While a direct conversion of a TCA cycle intermediate to this compound is not established, the potential for enzymatic side-reactions exists, particularly under conditions of metabolic stress or enzymatic deficiencies. The 2-methylcitric acid cycle, a pathway for propionate (B1217596) metabolism, also involves methyl-substituted di- and tricarboxylic acids and interacts with the TCA cycle. researchgate.net

| Metabolic Pathway | Connecting Metabolites | Potential for Interaction |

| Branched-Chain Amino Acid Catabolism | Propionyl-CoA, Methyl-branched acyl-CoAs | Source of the methyl-branched carbon skeleton |

| Fatty Acid Catabolism | Dicarboxylic acids, Acetyl-CoA | Precursors for the dicarboxylic acid backbone |

| Tricarboxylic Acid (TCA) Cycle | Succinic acid, Alpha-ketoglutarate | Potential entry point for breakdown products or source for precursors |

Stereochemical Considerations in Biological Formation

The presence of a chiral center at the C2 position of this compound means that it can exist as two different stereoisomers (enantiomers). The stereochemistry of this hydroxyl group is of paramount importance in its biological context.

In biological systems, enzymatic reactions are often highly stereospecific, meaning they produce or act upon only one enantiomer of a chiral molecule. The formation of 2-hydroxy fatty acids is catalyzed by enzymes such as fatty acid 2-hydroxylase (FA2H), which has been shown to be stereospecific for the production of the (R)-enantiomer. nih.govnih.gov While the specific enzyme responsible for the hydroxylation step in the biosynthesis of this compound is not yet identified, it is highly probable that its formation in vivo is also enantioselective, leading to the predominance of one stereoisomer. The study of various chiral 2-hydroxycarboxylic acids has highlighted the importance of their stereochemistry in biological systems. nih.gov

The stereochemistry of a molecule dictates its interaction with other chiral molecules, such as enzymes and receptors. Therefore, the (R)- and (S)-enantiomers of this compound would be expected to have different metabolic fates. One enantiomer may be readily metabolized, while the other may be a poor substrate for enzymes, potentially leading to its accumulation. nih.gov This differential recognition is a fundamental principle of pharmacology and toxicology. The specific biological activities and metabolic pathways associated with each enantiomer of this compound remain an area for further investigation. The study of other chiral hydroxy acids has demonstrated that different enantiomers can have distinct biological effects. nih.govnih.gov

Enzymatic Mechanisms and Biochemical Studies on 2 Hydroxy 2 Methylhexanedioic Acid Metabolism

Characterization of Hydroxylases and Oxygenases Involved in its Biogenesis

The introduction of a hydroxyl group to form 2-Hydroxy-2-methylhexanedioic acid is a crucial step in its biogenesis, catalyzed by specific hydroxylases and oxygenases. These enzymes are essential for the synthesis of not only this specific acid but also a range of other 2-hydroxylated fatty acids.

The primary enzyme responsible for the 2-hydroxylation of fatty acids in eukaryotes is Fatty Acid 2-Hydroxylase (FA2H). mdpi.com This enzyme exhibits a degree of substrate specificity, acting on a variety of straight-chain fatty acids. In mammals, and likely all eukaryotes, FA2H synthesizes the (R)-enantiomer of the 2-hydroxylated product. mdpi.com The presence of the (S)-enantiomer in some natural sources is often attributed to bacterial origins. mdpi.com

Cyclooxygenases (COX-1 and COX-2) have also been shown to oxygenate fatty acid analogs. For instance, 3-hydroxyeicosatetraenoic acid (3-HETE), a fungal mimetic of arachidonic acid, is a substrate for both COX-1 and COX-2, leading to a cascade of novel 3-hydroxyeicosanoids. nih.gov This demonstrates that enzymes typically associated with other pathways can exhibit activity towards hydroxylated fatty acids.

While specific cofactor dependencies for the direct synthesis of this compound are not extensively detailed in the provided context, the broader class of dioxygenases involved in processes like phytanic acid α-oxidation, which generates a 2-hydroxy intermediate, are known to have specific requirements. physoc.org These enzymes often rely on cofactors such as Fe2+ and ascorbate, with 2-oxoglutarate acting as a co-substrate in many cases.

Investigation of Lyase-Type Enzymes (e.g., 2-Hydroxyacyl-CoA Lyase 1, HACL1)

A key enzyme in the degradation of 2-hydroxy fatty acids is 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme found in peroxisomes. nih.govnih.gov HACL1 plays a vital role in the α-oxidation of both 3-methyl-branched fatty acids, like phytanic acid, and straight-chain 2-hydroxy long-chain fatty acids. nih.govuniprot.org

HACL1 catalyzes the cleavage of the carbon-carbon bond between the first and second carbon atoms of a 2-hydroxyacyl-CoA intermediate. nih.gov This reaction yields an (n-1) aldehyde and formyl-CoA. nih.gov The formyl-CoA is then rapidly converted to formate (B1220265) and subsequently to carbon dioxide. nih.gov The mechanism is dependent on thiamine pyrophosphate (TPP). nih.govuniprot.org

Studies on a related actinobacterial 2-hydroxyacyl-CoA lyase have provided detailed insights into the catalytic cycle. This enzyme facilitates the reversible ThDP-dependent cleavage of 2-hydroxyisobutyryl-CoA into formyl-CoA and acetone. nih.gov The process involves a proton transfer from the hydroxyl group of the substrate to a catalytic glutamate (B1630785) residue (E493), which then donates the proton back to the Cα-carbanion intermediate formed after cleavage. nih.gov

Other enzymatic systems can also catalyze C-C bond cleavage. For example, some cytochrome P450 monooxygenases can perform this function. nih.gov In one engineered P450 enzyme, the cleavage of an α-hydroxy ketone is initiated by a peroxoanion intermediate, which attacks the carbonyl of the substrate, leading to a Baeyer-Villiger-type oxidative cleavage. nih.gov Copper-catalyzed oxidations of ketones with O2 can also lead to α-C-C bond cleavage, proceeding through an α-peroxo ketone intermediate. nih.gov

HACL1 is a homotetrameric enzyme with a peroxisomal targeting signal (PTS1) at its C-terminus. nih.gov The structure of related lyases, such as the actinobacterial 2-hydroxyacyl-CoA lyase, reveals important features for substrate binding and catalysis. This particular lyase has a large C-terminal "lid" domain that, along with specific active site residues (L127 and I492), restricts the size of the substrate to smaller (≤C5) 2-hydroxyacyl residues. nih.gov This structural feature is conserved in related lyases, including human 2-hydroxyacyl-CoA lyase 2. nih.gov The catalytic glutamate residue is located on a short α-helix near the active site. nih.gov HMG-CoA lyases, which also catalyze C-C bond cleavage, possess a TIM-barrel structure, a common fold for metabolic enzymes. mdpi.com

Other Enzyme Systems Implicated in its Conversion or Modification

Beyond the primary hydroxylases and lyases, other enzymes can be involved in the broader metabolic network. For example, in the degradation pathway of 2,4-dinitrotoluene, a bifunctional isomerase/hydrolase and a CoA-dependent methylmalonate semialdehyde dehydrogenase are involved in processing the product of a ring-cleavage reaction, 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid. researchgate.net While not directly acting on this compound, these enzyme types highlight the diversity of catalytic activities that could potentially modify this or structurally similar molecules.

Glycerol (B35011) dehydrogenase is another example of an enzyme with the potential for modification of related structures, as it catalyzes the interconversion of glycerol and dihydroxyacetone analogs. harvard.edu

Dehydrogenase Activities

Hydroxyacid dehydrogenases are a class of NAD(H)-dependent oxidoreductases that catalyze the reversible stereospecific reduction of 2-keto acids to 2-hydroxy acids. nih.gov These enzymes are crucial in the metabolism of branched-chain amino acids and the formation of related alpha-hydroxy acids. nih.gov

In the context of this compound, a branched-chain dicarboxylic acid, its metabolic processing likely involves a D-2-hydroxyacid dehydrogenase. These enzymes catalyze the oxidation of a D-2-hydroxy acid to its corresponding 2-keto acid, using a molecule like NAD+ as an electron acceptor. nih.govwikipedia.org The systematic name for this enzyme class is (R)-2-hydroxy-acid:acceptor 2-oxidoreductase. wikipedia.org

A notable example is the enzyme PanE from the bacterium Lactococcus lactis, which has been identified as a key D-2-hydroxyacid dehydrogenase. nih.gov This enzyme is responsible for the reduction of 2-keto acids that are derived from branched-chain amino acids such as leucine, isoleucine, and valine. nih.gov The reverse reaction, the oxidation of the D-2-hydroxy acid, is fundamental for catabolism and regenerates the NAD+ required for other metabolic processes. nih.gov The activity of such dehydrogenases is highest for branched-chain substrates, suggesting a potential role in the metabolism of this compound.

Table 1: Kinetic Parameters of PanE D-2-hydroxyacid Dehydrogenase with Various 2-Keto Acid Substrates

| Substrate | Vmax (U/mg) | Km (mM) | Vmax/Km (U/mg/mM) |

|---|---|---|---|

| 2-Ketoisocaproate | 7,300 | 1.1 | 6,640 |

| 2-Keto-3-methylvalerate | 4,600 | 1.1 | 4,180 |

| 2-Ketoisovalerate | 4,300 | 1.3 | 3,300 |

| Benzoylformate | 4,100 | 2.0 | 2,050 |

Data derived from studies on the recombinant His-tagged PanE enzyme from Lactococcus lactis. nih.gov

Acyl-CoA Synthetase Activities

Following the initial dehydrogenase-catalyzed oxidation, the resulting keto-dicarboxylic acid must typically be "activated" to facilitate its entry into downstream metabolic pathways, such as a modified form of beta-oxidation. This activation is commonly achieved by its conversion into a high-energy thioester derivative, typically with Coenzyme A (CoA). This reaction is catalyzed by a class of enzymes known as Acyl-CoA synthetases or ligases.

While direct studies on an Acyl-CoA synthetase for 2-methyl-2-oxohexanedioic acid are not prevalent, the mechanism can be inferred from related enzymes like Amide Bond Synthetases (ABSs). These enzymes catalyze the ATP-dependent adenylation of a carboxylic acid substrate, forming a reactive acyl-adenylate intermediate within the enzyme's active site. acs.org This activated intermediate can then react with a nucleophile. In the case of Acyl-CoA synthetases, the nucleophile is the thiol group of Coenzyme A, resulting in the formation of the corresponding acyl-CoA molecule and releasing AMP. This activation step is crucial as it renders the dicarboxylic acid metabolically ready for subsequent enzymatic modifications.

Enzymatic Synthesis of Dicarboxylic Acids and Analogues

The growing demand for bio-based chemicals has spurred research into the enzymatic synthesis of dicarboxylic acids (DCAs) and their analogues. nih.gov Biocatalysis offers a sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. tudelft.nl

Biocatalytic Approaches for Targeted Structural Analogues

Enzymes provide a versatile toolkit for creating a wide array of dicarboxylic acids and their derivatives. nih.gov One prominent approach involves the use of lipases. These enzymes can utilize dicarboxylic acids or their esters as acylating agents in organic solvents to produce hybrid compounds and functionalized polyesters. nih.gov This strategy allows for the combination of a dicarboxylic acid backbone with other molecules to create novel structural analogues.

Another powerful strategy is the ω-oxidation pathway, which can convert fatty acids or alkanes into dicarboxylic acids. nih.gov This pathway typically involves three enzymatic steps:

Monooxygenase action : A P450 monooxygenase hydroxylates the terminal (ω) carbon of a fatty acid.

Alcohol oxidation : A fatty-alcohol dehydrogenase or oxidase converts the ω-hydroxy group to an aldehyde.

Aldehyde oxidation : A fatty-aldehyde dehydrogenase oxidizes the aldehyde to a carboxylic acid group, thus forming a linear dicarboxylic acid. nih.gov

By selecting enzymes with specific substrate tolerances and engineering microbial hosts, these pathways can be adapted to produce a variety of DCAs, including those with branched structures similar to this compound. nih.govnih.gov

Optimization of Enzyme Activity and Reaction Conditions

Maximizing the efficiency of biocatalytic synthesis is paramount for industrial viability. This involves the systematic optimization of both the enzyme's properties and the conditions under which the reaction occurs. nih.govnih.gov Several strategies can be employed to enhance performance, often without the need for extensive protein engineering. nih.gov

Key optimization parameters include:

Temperature and pH : Every enzyme has an optimal temperature and pH range for maximum activity. For instance, studies on an amide bond synthetase involved testing reactions at 30°C and 37°C to find the most efficient conditions. manchester.ac.uk

Solvent System : The use of non-aqueous organic solvents can be beneficial, especially for non-polar substrates, and can alter an enzyme's properties and selectivity. nih.gov

Enzyme Immobilization : Attaching enzymes to a solid support or encapsulating them can significantly increase their stability and useful lifetime, making them more robust for industrial processes. nih.gov

Substrate and Cofactor Concentration : Adjusting the concentrations of substrates, coenzymes (like NAD+ or ATP), and essential ions (such as Mg2+) is critical for achieving optimal reaction rates. wikipedia.org

By methodically varying these conditions, the catalytic profile of an enzyme can be fine-tuned for the specific synthesis of a targeted dicarboxylic acid or its analogue. nih.gov

Table 2: General Strategies for Optimizing Enzymatic Reactions

| Parameter | Strategy | Rationale |

|---|---|---|

| Temperature | Systematically vary the reaction temperature. | To identify the optimal temperature for enzyme activity and stability. manchester.ac.uk |

| pH | Test a range of buffer systems and pH values. | To find the pH at which the enzyme exhibits maximum catalytic efficiency. manchester.ac.uk |

| Enzyme Formulation | Employ immobilization techniques (e.g., encapsulation, nanoparticle display). | To increase enzyme stability, longevity, and ease of reuse. nih.gov |

| Reaction Medium | Use organic solvents or biphasic systems. | To solubilize non-polar substrates and potentially modify enzyme selectivity. nih.gov |

| Additives | Include specific ions or molecules in the reaction mixture. | To act as cofactors or activators required for enzyme function. wikipedia.org |

Advanced Chemical Synthesis Strategies for 2 Hydroxy 2 Methylhexanedioic Acid

De Novo Synthesis Approaches

De novo synthesis strategies for 2-hydroxy-2-methylhexanedioic acid involve the construction of the carbon backbone with the desired functionalities from simpler, acyclic precursors. These methods offer flexibility in introducing the key structural features of the target molecule.

A plausible de novo synthesis can be envisioned through a Reformatsky-type reaction. adichemistry.comnih.govresearchgate.netyoutube.com This approach would involve the reaction of an α-halo ester, such as ethyl 2-bromo-2-methylpropanoate, with a suitable carbonyl compound containing the remaining part of the carbon chain with a masked carboxylic acid group. For instance, the reaction with an aldehyde ester like 4-oxobutanoate (B1241810) in the presence of activated zinc would form the carbon-carbon bond at the desired position. Subsequent hydrolysis of the ester groups would yield the target dicarboxylic acid.

Another viable approach is through an aldol (B89426) condensation reaction. nih.govbohrium.comjocpr.commdpi.com A suitably protected keto-acid or keto-ester could serve as the starting material. For example, the enolate of a protected 5-oxohexanoic acid derivative could react with a carbonyl equivalent, followed by the introduction of the C2-hydroxyl group. The choice of protecting groups and reaction conditions would be critical to avoid side reactions and ensure good yields.

A hypothetical reaction scheme for a de novo synthesis is presented below:

| Step | Reactants | Reagents | Product |

| 1 | Methyl 5-oxohexanoate, Ethyl 2-bromo-2-methylpropanoate | Zn, THF | Diethyl 2-hydroxy-2-methyl-5-methoxycarbonylpentyl)propanoate |

| 2 | Diethyl 2-hydroxy-2-methyl-5-methoxycarbonylpentyl)propanoate | LiOH, H₂O/THF | This compound |

The C2 position of this compound is a chiral center. The stereocontrolled synthesis of this quaternary stereocenter is a significant challenge. Several strategies can be employed to achieve high levels of stereoselectivity.

One approach involves the use of chiral auxiliaries. The Evans asymmetric synthesis, for example, utilizes chiral oxazolidinones to direct the stereoselective alkylation or hydroxylation of an enolate. researchgate.net A substrate derived from a dicarboxylic acid monoester could be attached to a chiral auxiliary, followed by stereoselective methylation or hydroxylation at the α-position. Subsequent cleavage of the auxiliary would furnish the enantiomerically enriched product.

Alternatively, substrate-controlled diastereoselective reactions can be employed. acs.orgacs.orgnih.gov For a precursor with an existing stereocenter, the introduction of the new stereocenter at C2 can be influenced by the existing chirality. The Felkin-Anh model can often predict the outcome of nucleophilic additions to such chiral carbonyl compounds. wikipedia.org

Catalytic asymmetric synthesis represents a more atom-economical approach. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can promote the enantioselective addition of nucleophiles to a carbonyl group, or the enantioselective hydroxylation of an enolate. nih.govyoutube.com For instance, a chiral prolinamide catalyst in the presence of a zinc salt has been shown to effect asymmetric aldol reactions. nih.gov

| Method | Description | Key Reagents/Catalysts | Potential Outcome |

| Chiral Auxiliary | Use of a removable chiral group to direct stereoselective functionalization. | Evans oxazolidinones, (S)-Prolinol | High diastereoselectivity, leading to high enantiomeric excess after cleavage. |

| Substrate Control | An existing stereocenter in the substrate directs the formation of a new stereocenter. | - | Diastereoselective synthesis, outcome predictable by models like Felkin-Anh. |

| Catalytic Asymmetric Synthesis | A chiral catalyst is used to induce enantioselectivity. | Chiral Lewis acids, Chiral organocatalysts (e.g., prolinamides), Hydroxynitrile lyase | Enantiomerically enriched or pure product with high atom economy. nih.gov |

Functionalization of Existing Carbon Skeletons

An alternative synthetic strategy involves the modification of a pre-existing hexanedioic acid derivative. This approach focuses on the selective introduction of the hydroxyl and methyl groups at the C2 position.

Starting from 2-methylhexanedioic acid wikipedia.orgnih.gov or its ester derivative, selective hydroxylation at the C2 position can be achieved. The formation of an enolate, followed by reaction with an electrophilic oxygen source, is a common method for α-hydroxylation of carbonyl compounds. Reagents such as molybdenum peroxide (MoOPH) have been successfully used for this purpose. acs.org

Biocatalytic approaches offer a high degree of regio- and stereoselectivity. Enzymes from the cytochrome P450 family, particularly bacterial peroxygenases, have been shown to catalyze the α-hydroxylation of medium-chain fatty acids with high efficiency and selectivity. youtube.com The use of such an enzyme could potentially convert 2-methylhexanedioic acid directly to the desired (R)- or (S)-2-hydroxy-2-methylhexanedioic acid.

The methylation of 2-hydroxyhexanedioic acid doi.orgcaymanchem.commedchemexpress.comchemspider.com or its diester at the C2 position presents a challenge due to the presence of the acidic hydroxyl proton and the potential for O-methylation. To achieve selective C-methylation, the hydroxyl group must be protected, or a strong base must be used to generate a dianion.

Using a suitable protecting group for the hydroxyl function, such as a silyl (B83357) ether, would allow for the selective deprotonation at the C2 position with a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic methyl source like methyl iodide. Subsequent deprotection would yield the target compound.

Alternatively, the use of two equivalents of a strong base could generate a dianion, with the more acidic hydroxyl proton being removed first, followed by the α-proton. The resulting C-enolate would then selectively react with a methylating agent. nih.gov

| Reagent | Conditions | Purpose |

| Lithium diisopropylamide (LDA) | -78 °C, THF | Formation of the kinetic enolate at the C2 position. |

| Methyl iodide (CH₃I) | -78 °C to rt, THF | Electrophilic source of the methyl group. |

| t-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMF | Protection of the hydroxyl group. |

| Tetrabutylammonium fluoride (B91410) (TBAF) | THF | Deprotection of the silyl ether. |

Oxidative Cleavage Reactions for Dicarboxylic Acid Formation

The formation of the dicarboxylic acid functionality can be achieved through the oxidative cleavage of a suitable cyclic precursor. This strategy is particularly useful as it can establish the full carbon backbone in a cyclic system, which is then cleaved to the final linear product.

A potential precursor for this approach is 2-methylcyclohexanone (B44802). Oxidation of 2-methylcyclohexanone with strong oxidizing agents such as nitric acid, potassium permanganate, or ozone can lead to the cleavage of the C1-C2 or C1-C6 bond. mdpi.comresearchgate.net While this can lead to a mixture of products, careful control of the reaction conditions can favor the formation of 2-methylhexanedioic acid, which could then be hydroxylated as described in section 4.2.1.

A more direct route would involve the oxidative cleavage of a cyclic precursor that already contains the hydroxyl group. For example, the oxidation of 1-methyl-1,2-cyclohexanediol with an oxidizing agent like periodic acid (HIO₄) or lead tetraacetate would cleave the bond between the two hydroxyl-bearing carbons to yield the corresponding keto-aldehyde, which would require further oxidation to the dicarboxylic acid. A more direct approach is the oxidation of 2-hydroxycyclohexanone with molecular oxygen in the presence of a heteropolyacid catalyst, which has been shown to produce 2-hydroxyadipic acid in moderate yields. doi.org A similar approach with 2-hydroxy-2-methylcyclohexanone could potentially yield the target molecule.

| Cyclic Precursor | Oxidizing Agent | Potential Product |

| 2-Methylcyclohexanone | Nitric acid, O₂/catalyst | 2-Methylhexanedioic acid |

| 1-Methyl-1,2-cyclohexanediol | Periodic acid, Lead tetraacetate | 6-Oxo-6-methylheptanal |

| 2-Hydroxy-2-methylcyclohexanone | O₂, Heteropolyacid catalyst | This compound |

Oxidation of Cyclic Precursors (e.g., Methyl-substituted Cyclohexanones)

The synthesis of adipic acid and its derivatives through the oxidation of cyclic precursors is a cornerstone of industrial chemistry. For this compound, the logical precursor is a methyl-substituted cyclohexanone (B45756), such as 2-methylcyclohexanone. The process involves the oxidative cleavage of the C-C bond within the ring to form the linear dicarboxylic acid structure.

The oxidation of cyclohexanone derivatives can be achieved using powerful oxidizing agents. The industrial production of adipic acid, for instance, often involves a two-step process where cyclohexane (B81311) is first oxidized to a mixture of cyclohexanol (B46403) and cyclohexanone (known as KA-oil), which is then oxidized with nitric acid. nih.govresearchgate.net A similar principle applies to substituted cyclohexanones.

A highly relevant parallel is the synthesis of 2-hydroxyadipic acid (2-HAA) from the oxidation of 2-hydroxycyclohexanone (2-HCO) using molecular oxygen. bohrium.com This reaction demonstrates the feasibility of forming a hydroxy-dicarboxylic acid through the C-C bond cleavage of a cyclic ketone. In the case of this compound, the oxidation of 2-methylcyclohexanone would proceed via the formation of an intermediate that is subsequently cleaved. The methyl group on the second carbon of the ring directs the formation of the α-hydroxy-α-methyl structure upon ring-opening.

Catalyst Development for Enhanced Selectivity and Yield

The efficiency of oxidizing cyclic precursors is highly dependent on the catalytic system employed. The goal is to maximize the conversion of the starting material and the selectivity towards the desired dicarboxylic acid, minimizing by-products. Research has focused on moving away from stoichiometric and environmentally challenging oxidants like nitric acid towards catalytic processes using greener oxidants like molecular oxygen. nih.gov

For the oxidation of cyclohexanone and its derivatives, catalytic systems involving transition metals such as cobalt and manganese have been shown to be effective. nih.govresearchgate.net These metals can exist in multiple oxidation states, facilitating the redox cycles necessary for activating molecular oxygen. The addition of co-catalysts or initiators, such as alkyl nitrites, can further enhance the reaction by generating radical species that promote the oxidation process. nih.govresearchgate.net

In the analogous synthesis of 2-hydroxyadipic acid from 2-hydroxycyclohexanone, tungsten-based heteropolyacid catalysts have shown significant promise. bohrium.com Specifically, the catalyst H₄PVW₁₁O₄₀ provided the highest yield of the desired product, demonstrating that both the acidic nature and the heteropolyanion structure are crucial for catalytic activity. bohrium.com Such catalysts are of great interest for producing this compound as they can promote the specific oxidative cleavage required while preserving the hydroxyl group.

| Precursor | Catalytic System | Oxidant | Primary Product | Key Finding/Reference |

|---|---|---|---|---|

| Cyclohexanone | Co²⁺/Mn²⁺ with Alkyl Nitrites | O₂ | Adipic Acid | Alkyl nitrites generate NO· radicals that facilitate oxidation. nih.govresearchgate.net |

| 2-Hydroxycyclohexanone | H₄PVW₁₁O₄₀ (Heteropolyacid) | O₂ | 2-Hydroxyadipic Acid | Yielded 39% of 2-HAA, demonstrating effectiveness for hydroxy-dicarboxylic acid synthesis. bohrium.com |

| Cyclohexane | Co²⁺/Fe²⁺ then Cu/V | Air then HNO₃ | Adipic Acid | Traditional industrial two-step process. nih.gov |

Reductive Carboxylation Techniques for Carbon-Carbon Bond Formation

Reductive carboxylation is a powerful strategy for forming carbon-carbon bonds by introducing a carboxyl group (–COOH) into a molecule. nih.govrsc.org This approach is of high interest in green chemistry as it often utilizes carbon dioxide (CO₂), an abundant and renewable C1 feedstock. mdpi.com The transformation typically involves the reaction of an organic substrate with CO₂ in the presence of a catalyst and a reducing agent, effectively converting a C-O or C-X (where X is a halide) bond into a C-C bond. nih.govrsc.org

Metal-Catalyzed Carboxylation

Transition metal catalysis is central to modern reductive carboxylation methods, enabling the activation of otherwise stable molecules under milder conditions. nih.gov Catalysts based on metals like palladium, nickel, and copper are frequently employed. mdpi.comacs.orgnih.gov

The general mechanism for a metal-catalyzed carboxylation often involves the following steps:

Oxidative Addition : The low-valent metal catalyst (e.g., Ni(0) or Pd(0)) reacts with an organic substrate, such as an organic halide, cleaving a bond and forming an organometallic intermediate.

Carboxylation : This intermediate then reacts with CO₂, inserting the CO₂ molecule to form a metal-carboxylate complex.

Reductive Elimination : The final carboxylic acid product (or its salt) is released, regenerating the active metal catalyst, which can then enter a new catalytic cycle.

For substrates without a halide, such as alcohols, the C-O bond must first be activated, often with the help of a Lewis acid. nih.govnih.gov The synthesis of this compound via this route would conceptually involve a precursor with a suitable leaving group that could be carboxylated at one end of the molecule while retaining the α-hydroxy-α-methyl carboxylate structure at the other. The development of catalysts that tolerate various functional groups, such as hydroxyl and existing carboxyl groups, is a key challenge in this field. nih.gov

Derivatization Methods for Research Applications

For analytical purposes, particularly gas chromatography (GC), polar compounds like this compound are often chemically modified in a process called derivatization. This is necessary because the high polarity and low volatility of the hydroxyl and carboxylic acid groups make direct GC analysis difficult. sigmaaldrich.comsigmaaldrich.com Derivatization replaces the active, polar hydrogens on these functional groups with nonpolar moieties, increasing the compound's volatility and thermal stability. youtube.comresearchgate.net

Esterification for Analytical Detection

Esterification is a common derivatization technique where the carboxylic acid groups are converted into esters, typically methyl or ethyl esters. sigmaaldrich.comaocs.org This reaction reduces polarity and prevents issues like peak tailing in GC analysis. gcms.cz The reaction involves condensing the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acidic catalyst. aocs.org

Common catalysts for this esterification include:

Boron trifluoride-methanol (BF₃-methanol) : A widely used and effective reagent. sigmaaldrich.com

Methanolic Hydrogen Chloride : Prepared by bubbling dry HCl gas into dry methanol. aocs.org

Methanolic Sulfuric Acid : Another strong acid catalyst for the reaction. aocs.org

For a molecule like this compound, this method would convert both carboxylic acid groups into their corresponding esters. However, the hydroxyl group would remain, meaning further derivatization might be necessary for optimal analysis.

Trimethylsilyl (B98337) (TMS) Derivatization for GC-MS

Trimethylsilylation is one of the most robust and widely used derivatization techniques in metabolomics and chemical analysis for gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comnih.gov This method effectively derivatizes all active hydrogen-containing functional groups, including hydroxyls, carboxyls, and amines. youtube.com

The reaction involves a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The reagent replaces the active hydrogens on both the carboxyl and hydroxyl groups of this compound with a nonpolar trimethylsilyl (–Si(CH₃)₃) group. youtube.com

This comprehensive derivatization results in a molecule that is significantly more volatile and thermally stable, producing sharp, symmetrical peaks in GC analysis. The resulting mass spectrum of the TMS derivative provides characteristic fragmentation patterns that are essential for confident identification and quantification. researchgate.net The process is often preceded by methoximation, which protects aldehyde and ketone groups and prevents the formation of multiple isomers, though this is less critical for a molecule that is already a stable hydroxy acid. youtube.com

| Method | Reagent(s) | Functional Groups Targeted | Primary Advantage | Reference |

|---|---|---|---|---|

| Esterification (Methylation) | Methanol with BF₃, HCl, or H₂SO₄ | Carboxylic Acids | Reduces polarity of carboxyl groups for GC analysis. sigmaaldrich.comaocs.org | sigmaaldrich.comaocs.org |

| Trimethylsilylation (TMS) | BSTFA, often with TMCS | Carboxylic Acids, Hydroxyls, Amines | Comprehensive derivatization for increased volatility and stability, ideal for GC-MS. sigmaaldrich.com | sigmaaldrich.com |

State of the Art Analytical Methodologies for 2 Hydroxy 2 Methylhexanedioic Acid Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating 2-hydroxy-2-methylhexanedioic acid from other metabolites. The choice of technique is dictated by the compound's polarity and the need for chiral separation.

Gas Chromatography (GC) for Volatile Derivatives

Due to its low volatility, this compound requires chemical derivatization prior to gas chromatographic analysis. This process converts the polar carboxyl and hydroxyl groups into less polar, more volatile derivatives suitable for GC. colostate.eduresearchgate.net Silylation is a common and effective derivatization strategy, involving the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. researchgate.netchromforum.org The derivatization reaction is typically carried out by heating the dried sample extract with the silylating reagent. nih.gov

The resulting volatile derivatives are then separated on a GC column, typically a capillary column with a non-polar stationary phase like a dimethylpolysiloxane (e.g., DB-5MS). oup.com A temperature-programmed oven is used to facilitate the separation of a wide range of derivatized metabolites. metbio.netomicsonline.org

Table 1: Typical GC Conditions for the Analysis of Derivatized Organic Acids

| Parameter | Typical Setting |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heating at 70°C for 30 minutes nih.gov |

| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness oup.com |

| Injector Temperature | 250 - 290°C nih.govomicsonline.org |

| Oven Program | Initial temp 70°C, ramped to 280-310°C omicsonline.orgkoreascience.kr |

| Carrier Gas | Helium or Nitrogen koreascience.kr |

Liquid Chromatography (LC), including Ultra-High Performance Liquid Chromatography (UHPLC)

Liquid chromatography offers an alternative to GC, with the advantage that derivatization is not always necessary for polar compounds. Reversed-phase (RP) chromatography is a common mode used for the analysis of organic acids. shimadzu.co.kr For enhanced retention of polar analytes like this compound on traditional C18 columns, an acidic mobile phase is often employed. chromforum.org

Ultra-High Performance Liquid Chromatography (UHPLC) provides significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and faster analysis times. chromatographyonline.comnih.gov UHPLC methods coupled with mass spectrometry have been successfully applied to the quantitative analysis of a wide range of urinary organic acids. nih.govsartorius.com Ion-exchange and ion-exclusion chromatography are also powerful techniques for separating organic acids. shimadzu.co.kr Ion-exclusion chromatography, in particular, is widely used and separates acids based on their pKa values. shimadzu.co.kr

Table 2: Exemplary LC Conditions for Organic Acid Analysis

| Parameter | Typical Setting |

| Technique | UHPLC |

| Column | Reversed-phase C18 (e.g., ACQUITY CSH C18) chromforum.org or Ion-exclusion |

| Mobile Phase | Acidified aqueous solution (e.g., 0.1% formic acid or phosphoric acid) with an organic modifier (e.g., acetonitrile) chromforum.orgchromatographyonline.comnih.gov |

| Detection | Mass Spectrometry (MS) nih.govsartorius.com or UV (210 nm) chromforum.orgchromatographyonline.com |

| Flow Rate | 0.2 - 0.6 mL/min chromforum.orgresearchgate.net |

Chiral Chromatography for Enantiomeric Resolution

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. Distinguishing between these enantiomers is crucial as they can have different biological activities. Chiral chromatography is the primary method for this purpose.

One approach involves the derivatization of the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govaocs.org Reagents such as (+)- or (-)-menthyl chloroformate can be used for this purpose. aocs.org Another, more direct approach, is the use of a chiral stationary phase (CSP). Quinine and quinidine-derived carbamate-based chiral anion exchangers have demonstrated success in separating various chiral hydroxycarboxylic acids under mass spectrometry-compatible conditions. epa.gov Multidimensional gas chromatography, where a pre-column separates the bulk of the sample before transferring the target analytes to a chiral main column, is another advanced technique for enantioselective analysis of organic acids in complex matrices like urine. nih.gov

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the detection and structural elucidation of this compound, offering high sensitivity and specificity. It is most powerfully employed when coupled with a chromatographic separation technique.

GC-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a gold-standard technique for the comprehensive analysis of organic acids in biological fluids. metbio.netmetabolomix.ca Following separation on the GC column, the derivatized analytes enter the mass spectrometer, where they are ionized and fragmented. metbio.net This technique allows for the simultaneous measurement of a large number of compounds, including organic acids, amino acids, and sugars, in a single analytical run. youtube.com The process involves several key steps: extraction of the organic acids from the sample, derivatization to increase volatility, and then analysis by the GC-MS system. creative-proteomics.com The mass spectrometer is typically operated in full scan mode to acquire data for a total ion chromatogram (TIC) and to detect a full profile of organic acids. metbio.net

Electron Ionization (EI) Fragmentation Pattern Analysis

Electron ionization (EI) is the most common ionization technique used in GC-MS for metabolite profiling. nih.gov In EI, high-energy electrons bombard the analyte molecules, causing them to ionize and break apart into a predictable pattern of fragment ions. This fragmentation pattern is like a molecular fingerprint and is crucial for compound identification. nih.gov

For the trimethylsilyl (TMS) derivative of this compound, the fragmentation pattern can be predicted based on the known behavior of other TMS-derivatized hydroxy dicarboxylic acids. psu.educapes.gov.br Key fragmentation pathways include:

Loss of a methyl group ([M-15]+): A very common fragmentation for TMS derivatives, resulting from the cleavage of a methyl group from a silicon atom. nih.govpsu.edu

Cleavage of the C-C bond adjacent to the hydroxyl group: Alpha-cleavage next to the silylated hydroxyl group is a characteristic fragmentation.

Loss of a trimethylsilanol (B90980) group ([M-90]+): Elimination of a neutral molecule of (CH3)3SiOH.

Cleavage involving the carboxyl groups: Loss of a TMS-carboxyl group ([M-117]+) is a common fragmentation pathway for TMS-derivatized carboxylic acids. nih.gov

Rearrangement ions: Ions formed through the migration of a TMS group can also be prominent. psu.educapes.gov.br

The analysis of these characteristic fragment ions allows for the confident identification of this compound in complex samples.

Table 3: Predicted Key Fragment Ions for the TMS Derivative of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| [M-15] | Molecular ion minus a methyl radical |

| [M-117] | Loss of a COOTMS group |

| 147 | [(CH3)2Si=O-Si(CH3)3]+ |

| 73 | [Si(CH3)3]+ |

LC-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound. Due to its polar nature, conferred by two carboxylic acid groups and a hydroxyl group, and its relatively high molecular weight, this compound is non-volatile and thermally labile. researchgate.netnih.gov These characteristics make it unsuitable for direct analysis by gas chromatography (GC) without a derivatization step. LC-MS circumvents this by separating compounds in the liquid phase before introducing them into the mass spectrometer, making it ideal for analyzing polar and non-volatile species directly from sample extracts. researchgate.netnih.gov

Electrospray ionization (ESI) is the most common atmospheric pressure ionization (API) technique used for the analysis of this compound and similar polar compounds. researchgate.netcam.ac.uk For dicarboxylic acids, ESI is typically operated in negative ion mode. In this mode, the acidic protons of the carboxylic acid functionalities are readily abstracted in the ESI source, leading to the formation of a highly stable deprotonated molecule, [M-H]⁻. researchgate.net This process is highly efficient for acidic compounds and results in a simplified mass spectrum dominated by the molecular ion, which for this compound corresponds to a mass-to-charge ratio (m/z) of 175.

High-resolution mass spectrometry (HRMS), utilizing analyzers like Quadrupole Time-of-Flight (QTOF) or Orbitrap, is critical for the unambiguous identification of this compound in complex environmental samples like atmospheric aerosols. nih.govcopernicus.org HRMS provides highly accurate mass measurements, typically with mass errors of less than 5 ppm, which allows for the determination of the elemental formula of an unknown ion. This capability is essential to differentiate this compound (C₇H₁₂O₅) from other isobaric compounds that may be present in the sample.

Table 1: High-Resolution Mass Spectrometry Data for this compound This interactive table provides the calculated and measured mass for the deprotonated molecule.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₂O₅ | nih.gov |

| Calculated Monoisotopic Mass | 176.06847 u | nih.gov |

| Ion Formula ([M-H]⁻) | C₇H₁₁O₅⁻ | |

| Calculated m/z of Ion | 175.06119 |

Tandem mass spectrometry (MS/MS) is a powerful tool used for the structural confirmation of this compound. In an MS/MS experiment, the deprotonated molecular ion ([M-H]⁻, m/z 175) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are characteristic of the molecule's structure. For aliphatic dicarboxylic acids, the primary fragmentation pathways involve the neutral losses of water (H₂O) and carbon dioxide (CO₂). researchgate.net The specific fragmentation pattern of this compound provides a structural fingerprint that confirms its identity.

Table 2: Predicted MS/MS Fragmentation of [M-H]⁻ Ion of this compound This interactive table outlines the likely product ions generated from the precursor ion m/z 175 during tandem mass spectrometry, based on established fragmentation patterns of similar dicarboxylic acids. researchgate.net

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Interpretation |

| 175.06 | H₂O (18.01 u) | 157.05 | Loss of hydroxyl group and a proton |

| 175.06 | CO₂ (44.00 u) | 131.06 | Loss of a carboxyl group |

| 175.06 | H₂O + CO₂ (62.01 u) | 113.05 | Combined loss of water and carbon dioxide |

Selected Reaction Monitoring (SRM), often performed on triple quadrupole mass spectrometers, is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity. researchgate.net In an SRM experiment, the mass spectrometer is set to monitor a specific, predefined fragmentation reaction: a precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This process effectively filters out chemical noise and interferences. researchgate.net For this compound, specific precursor-to-product ion transitions, such as m/z 175 → 131 (loss of CO₂) or m/z 175 → 113 (loss of H₂O + CO₂), would be monitored for highly specific and sensitive quantification in complex sample matrices. researchgate.netresearchgate.net

Ion Trap Mass Spectrometry (ITMS)

Ion Trap Mass Spectrometry (ITMS), including Quadrupole Ion Trap (QIT) instruments, offers distinct advantages for the analysis of organic compounds in aerosols. chemrxiv.orgresearchgate.net ITMS instruments can perform multiple stages of fragmentation (MSⁿ), providing deep structural information. nih.gov For a compound like this compound, an ion trap could first isolate the [M-H]⁻ ion (m/z 175) and then fragment it to produce primary product ions like m/z 131. Subsequently, the m/z 131 ion could be isolated and fragmented again (MS³) to further elucidate its structure. This capability is particularly useful for differentiating isomers and characterizing novel compounds in complex mixtures like secondary organic aerosols. nih.govchemrxiv.org

Sample Preparation and Extraction Protocols for Diverse Matrices

The accuracy of any analytical method heavily relies on the efficiency of the sample preparation and extraction protocol. The choice of method depends on the sample matrix from which this compound is being isolated.

For atmospheric aerosol samples, which are typically collected on quartz or Teflon filters, solvent extraction is the most common approach. copernicus.org The filter is typically extracted using ultrasonication in a polar solvent. Methanol, water, or mixtures of the two are frequently used to efficiently dissolve polar organic acids. copernicus.org

For aqueous samples such as river water or atmospheric water, a pre-concentration step is often required. Solid-phase extraction (SPE) is a widely used technique for this purpose. chemrxiv.orgudel.edu SPE cartridges packed with different types of sorbents can be used to retain the analyte of interest while allowing interfering substances to pass through. The choice of sorbent is critical; reversed-phase (e.g., C18) or polymer-based cartridges are often employed for the extraction of polar organic acids from water. chemrxiv.org After extraction, the analyte is eluted from the cartridge with a small volume of a strong solvent, providing a concentrated and cleaned-up sample ready for LC-MS analysis.

Table 3: Summary of Sample Preparation Protocols This interactive table summarizes common extraction methods for this compound from different environmental matrices.

| Sample Matrix | Collection Method | Extraction/Cleanup Technique | Solvents/Sorbents | Reference |

| Atmospheric Aerosols | High-volume sampling on filters | Sonication-assisted solvent extraction | Water, Methanol | copernicus.org |

| Aqueous Samples (e.g., river water) | Grab sampling | Solid-Phase Extraction (SPE) | C18 or Polymer-based sorbents (e.g., Strata-X) | chemrxiv.org |

Quantitative Analysis Strategies

Accurate quantification of this compound is essential for determining its concentration in biological and environmental samples. This is typically achieved through the use of mass spectrometry-based methods, which offer high sensitivity and selectivity.

Isotope dilution mass spectrometry (IDMS) is a gold-standard technique for quantitative analysis. nih.gov This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, a labeled form of this compound) to the sample at the beginning of the sample preparation process. nih.govnih.gov

The isotopically labeled internal standard behaves almost identically to the endogenous analyte throughout the extraction, derivatization (if necessary), and chromatographic separation steps. metbio.net By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard using a mass spectrometer, a highly accurate and precise quantification can be achieved. nih.gov This approach effectively corrects for any losses that may occur during sample processing and for variations in instrument response. metbio.net For optimal results, it is recommended to use a stable isotope that is at least three mass units heavier than the native compound. metbio.net

The use of internal standards is fundamental to achieving reliable quantitative results in the analysis of organic acids. researchgate.net An internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. researchgate.net It is added at a known concentration to all samples, calibrators, and quality controls. metbio.net The internal standard helps to compensate for variations in sample injection volume and instrument response. metbio.net

For organic acid analysis, a combination of internal standards may be necessary to cover the range of different chemical properties of the analytes. metbio.net Ideally, stable isotope-labeled analogs of the analytes are the preferred internal standards. metbio.net Where these are not available, a structurally similar compound can be used. researchgate.net

Calibration curves are essential for determining the concentration of the analyte in a sample. A series of calibration standards containing known concentrations of this compound are prepared and analyzed. nih.govbio-rad.com A calibration curve is then generated by plotting the response (e.g., the peak area ratio of the analyte to the internal standard) against the concentration of the analyte. lcms.cz The concentration of this compound in an unknown sample can then be determined by interpolating its response on the calibration curve. lcms.cz The performance of the analytical method, including its limit of quantitation, linearity, precision, and accuracy, is evaluated using these calibration curves and quality control samples. lcms.cz

Structural Elucidation Techniques (Spectroscopic Methods)

While mass spectrometry is powerful for detection and quantification, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules like this compound. nih.gov

NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. docbrown.info The chemical shift of a proton is influenced by the electron density around it. docbrown.info Spin-spin coupling between neighboring protons can lead to the splitting of signals, providing information about the connectivity of atoms. youtube.com For a molecule like this compound, ¹H NMR would reveal signals for the methyl group protons, the methylene (B1212753) protons of the carbon chain, and any exchangeable protons on the hydroxyl and carboxyl groups.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different carbon environments within a molecule. docbrown.info Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shifts of the carbon signals are indicative of their functional group, for example, distinguishing between the carboxyl carbons, the carbon bearing the hydroxyl and methyl groups, and the methylene carbons in the chain.

2D NMR Techniques: Two-dimensional NMR experiments provide even more detailed structural information by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com This helps to establish the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows direct one-bond correlations between protons and the carbons to which they are attached. hmdb.caresearchgate.net This is a powerful tool for assigning the proton and carbon signals in a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close to each other in space, even if they are not directly bonded. This can provide information about the three-dimensional structure and stereochemistry of the molecule.

By combining the information from these various NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the characterization of this compound, providing valuable information about its functional groups. While a specific, peer-reviewed spectrum for this exact compound is not widely published, its molecular structure allows for the confident prediction of its characteristic absorption bands based on established principles of IR spectroscopy. orgchemboulder.comlibretexts.org The key functional groups present in this compound are the carboxylic acid groups (-COOH), a tertiary hydroxyl group (-OH), and aliphatic carbon-hydrogen bonds (C-H).

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band corresponding to the O-H stretch of the carboxyl group. orgchemboulder.comlibretexts.org This broadening is a result of strong intermolecular hydrogen bonding, which typically causes the band to appear in the range of 3300-2500 cm⁻¹. Superimposed on this broad O-H band would be the sharper C-H stretching vibrations of the methyl and methylene groups, which are expected to occur between 3000 and 2850 cm⁻¹.

Another key feature is the intense carbonyl (C=O) stretching vibration of the carboxylic acid groups, which is typically observed between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org The presence of two carboxyl groups in this compound might lead to a broadening or splitting of this peak. The tertiary hydroxyl group's O-H stretching vibration is expected to appear as a distinct, moderately broad band around 3550-3200 cm⁻¹, though it may be merged with the much broader carboxylic acid O-H absorption.

The spectrum would also display a C-O stretching vibration from both the carboxylic acid and the tertiary alcohol, which would likely appear in the 1320-1210 cm⁻¹ region. orgchemboulder.com Additionally, O-H bending vibrations are expected in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.com

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-2500 | Carboxylic Acid O-H | Stretching (Broad) |

| 3550-3200 | Alcohol O-H | Stretching (Moderate) |

| 3000-2850 | C-H (Alkyl) | Stretching |

| 1760-1690 | Carboxylic Acid C=O | Stretching (Strong) |

| 1440-1395 | O-H | Bending |

| 1320-1210 | C-O | Stretching |

| 950-910 | O-H | Bending |

This table is based on established infrared spectroscopy data for carboxylic acids and alcohols. orgchemboulder.comlibretexts.org

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure determination for this compound is not publicly available, we can infer its likely crystallographic characteristics by examining related compounds, such as adipic acid (hexanedioic acid). researchgate.netnih.gov

Adipic acid, the parent dicarboxylic acid, crystallizes in the monoclinic space group P2₁/c. researchgate.net Its structure is characterized by hydrogen-bonded sheets, where the carboxylic acid groups of adjacent molecules form centrosymmetric dimers. It is highly probable that this compound would also form an extensive network of hydrogen bonds in the solid state. The presence of the additional hydroxyl group provides another site for hydrogen bonding, potentially leading to a more complex three-dimensional network compared to adipic acid.

The introduction of the methyl and hydroxyl groups at the C2 position would significantly influence the crystal packing and unit cell parameters. These substituents would prevent the molecule from adopting the planar, centrosymmetric conformation observed in solid adipic acid. researchgate.net This steric hindrance and the additional hydrogen bonding capability would likely result in a different space group and unit cell dimensions.

Detailed research findings would require the successful growth of single crystals of this compound and subsequent analysis by single-crystal X-ray diffraction. Such an analysis would precisely determine the bond lengths and angles, the conformation of the carbon chain, and the specifics of the hydrogen-bonding network, including the involvement of the tertiary hydroxyl group and both carboxylic acid moieties.

Table 2: Crystallographic Data for Adipic Acid (for comparison)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.07 |

| b (Å) | 5.16 |

| c (Å) | 10.00 |

| β (°) | 137.5 |

| Z (molecules/unit cell) | 2 |

Data obtained from studies on adipic acid. researchgate.net It is anticipated that the unit cell of this compound would be larger to accommodate the additional methyl and hydroxyl groups.

Computational Chemistry and Bioinformatics in 2 Hydroxy 2 Methylhexanedioic Acid Research

Molecular Dynamics and Docking Simulations for Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools to investigate how 2-Hydroxy-2-methylhexanedioic acid interacts with enzymes. These methods are crucial for understanding its potential role as a substrate, inhibitor, or modulator of enzymatic activity.

Molecular Docking predicts the preferred orientation of this compound when it binds to a specific enzyme's active site. This technique helps to identify key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the enzyme-substrate complex. For instance, given its structure as a dicarboxylic acid, potential enzymatic targets could include those involved in fatty acid or amino acid metabolism. A hypothetical docking study could screen this compound against a panel of dehydrogenases or decarboxylases to predict binding affinities and modes.

Molecular Dynamics (MD) simulations provide a dynamic view of the enzyme-substrate interaction over time. numberanalytics.com Starting from a docked pose, MD simulations can reveal the conformational changes in both the enzyme and the ligand upon binding, the stability of the complex, and the role of solvent molecules in the interaction. numberanalytics.comresearchgate.net This can help to elucidate the mechanism of substrate recognition and the initial steps of the catalytic process. numberanalytics.com

Detailed Research Findings: While specific MD and docking studies on this compound are not yet prevalent in published literature, the methodologies are well-established. A typical research workflow would involve:

System Preparation: Building a computational model of the target enzyme, often from a crystal structure, and solvating it in a water box with ions to mimic physiological conditions. numberanalytics.com

Docking: Using software like AutoDock or GOLD to predict the binding pose of this compound in the enzyme's active site.

MD Simulation: Running a simulation for nanoseconds to microseconds to observe the dynamic behavior of the enzyme-ligand complex. numberanalytics.com

The following interactive table illustrates hypothetical results from a molecular docking study of this compound with potential enzyme targets.

| Enzyme Target | Enzyme Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Isocitrate Dehydrogenase | Oxidoreductase | -6.8 | Arg119, Tyr139 |

| 2-Oxoglutarate Dehydrogenase | Oxidoreductase | -6.2 | His260, Asn262 |

| Adipate-CoA Ligase | Ligase | -5.9 | Lys201, Ser204 |

Quantum Chemical Calculations for Reaction Mechanism Modeling

Quantum chemical (QC) calculations are employed to study the electronic structure of molecules and to model the details of chemical reactions at the atomic level. fiveable.mersc.org For this compound, QC methods can elucidate potential metabolic transformations by calculating the energetics of reaction pathways, identifying transition states, and determining activation energies. pennylane.aiucsb.edu

These calculations can investigate, for example, the mechanism of oxidation of the hydroxyl group or the decarboxylation of one of the carboxyl groups, which are plausible metabolic fates for this molecule. By modeling the potential energy surface of a proposed reaction, researchers can determine the most likely mechanism and the rate-limiting step. fiveable.me

Detailed Research Findings: Quantum chemical calculations, often using Density Functional Theory (DFT), can provide valuable insights. For instance, a study could model the stepwise oxidation of this compound by a hypothetical enzyme active site mimic. The calculations would provide the geometries of reactants, products, and transition states, as well as the corresponding energies. ucsb.edu

The table below presents hypothetical data from a QC study on a potential reaction of this compound.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| Step 1: Dehydrogenation | Oxidation of the hydroxyl group to a ketone | 15.2 | -5.7 |

| Step 2: Decarboxylation | Loss of a carboxyl group | 22.5 | -10.1 |

In Silico Prediction of Metabolic Pathways and Enzyme Activities

Bioinformatic tools can predict the metabolic pathways in which this compound might be involved. researchgate.net By comparing its structure to known metabolites, these tools can suggest potential enzymatic reactions and metabolic routes. researchgate.netnih.gov Pathway databases like KEGG and MetaCyc can be queried to find enzymes that act on similar substrates.

Furthermore, genome-scale metabolic models (GEMs) can be used to simulate the metabolic fate of this compound in a specific organism. youtube.com By integrating genomic and biochemical data, GEMs can predict the enzymes that are likely to metabolize this compound and the resulting products. asm.org

Detailed Research Findings: In silico metabolic pathway prediction tools, such as those based on machine learning or expert systems, can propose a series of enzymatic reactions that could lead to the formation or degradation of this compound. For example, it could be predicted as a product of the breakdown of a larger molecule or as an intermediate in a novel catabolic pathway.